

Application Notes and Protocols for Animal Models in Avibactam Studies

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Compound of Interest

Compound Name: *ent-Avibactam sodium*

Cat. No.: B8799853

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Introduction

Avibactam is a broad-spectrum, non- β -lactam β -lactamase inhibitor that restores the activity of partner β -lactam antibiotics against many clinically significant Gram-negative bacteria that produce Ambler class A, C, and some D β -lactamases.[1][2] It is most commonly co-formulated with ceftazidime. The study of its enantiomer, **ent-Avibactam sodium**, is less documented in publicly available in vivo research, with the bulk of preclinical and clinical development focusing on avibactam.[3] Animal models of infection are indispensable tools in the preclinical evaluation of avibactam, providing crucial data on its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). These models allow researchers to simulate human infections and predict clinical outcomes.

This document provides detailed application notes and protocols for utilizing common animal models in the study of avibactam, targeted at researchers, scientists, and drug development professionals.

Application Notes

Overview of Common Animal Models

The selection of an animal model is contingent on the research question, whether it pertains to localized infection, systemic infection, or pneumonia.

- **Neutropenic Murine Thigh Infection Model:** This is the most widely used and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents.[4][5][6] By

rendering the mice neutropenic, the model focuses on the direct bactericidal activity of the drug, minimizing the influence of the host's immune system. It is ideal for establishing PK/PD relationships and determining the dosing regimens required to achieve specific bacterial density reductions.

- **Murine Lung Infection (Pneumonia) Model:** This model is essential for assessing the efficacy of avibactam combinations against respiratory pathogens.^{[7][8]} It provides insights into drug penetration into the epithelial lining fluid (ELF) of the lungs and is critical for developing treatments for hospital-acquired and ventilator-associated pneumonia (HAP/VAP).
- **Rat Abdominal Abscess Model:** This model simulates a localized, deep-seated infection and is useful for evaluating the ability of avibactam to penetrate and function within an abscess environment.^{[4][5]}
- **Zebrafish Embryo Model:** This model offers a high-throughput alternative for initial in vivo screening, particularly for less common pathogens like *Mycobacterium abscessus*.^[9] Its advantages include rapid development and optical transparency, allowing for real-time visualization of infection progression.

Selection of Bacterial Strains

The choice of bacterial challenge strain is critical. Strains should be well-characterized, with known resistance mechanisms. For avibactam studies, this includes:

- **Enterobacterales producing KPC (Klebsiella pneumoniae carbapenemase):** These are a primary target for ceftazidime-avibactam.^{[4][5][10]}
- **Enterobacterales with AmpC β -lactamases:** Avibactam is a potent inhibitor of AmpC enzymes.
- **Pseudomonas aeruginosa:** Including strains that are resistant to ceftazidime via various mechanisms.^{[1][6]}
- **Strains producing OXA-48 or other class D carbapenemases.**

Key Experimental Endpoints

- **Efficacy:** The primary efficacy endpoint is the change in bacterial load, measured in colony-forming units (CFU) per gram of tissue (thigh) or per lung, typically assessed 24 hours after initiating therapy.^{[1][4]} Survival studies over several days are also common.^[10]
- **Pharmacokinetics (PK):** PK studies determine the absorption, distribution, metabolism, and excretion of avibactam and its partner antibiotic. Key parameters include maximum concentration (C_{max}), area under the concentration-time curve (AUC), and half-life (t_{1/2}) in plasma and at the site of infection (e.g., ELF).^{[7][8]}
- **Pharmacodynamics (PD):** PD studies correlate drug exposure (PK parameters) with the antimicrobial effect (efficacy). For avibactam, the key PD index is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT), often set at 1 mg/L.^[6] For ceftazidime, the target is %fT > MIC.

Quantitative Data Summary

The following tables summarize quantitative data from various animal model studies involving avibactam.

Table 1: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Animal Model	Bacterial Strain	Treatment (Dose, mg/kg)	Change in Bacterial Load (log10 CFU)	Reference
Neutropenic Mouse Thigh	K. pneumoniae (blaKPC-2)	Ceftazidime (1024)	Minimal effect (growth to 8.6-8.9 log10 CFU/thigh)	[4][5]
Neutropenic Mouse Thigh	K. pneumoniae (blaKPC-2)	Ceftazidime/Avibactam (1024/256)	Bactericidal (reduction to 4.3-4.5 log10 CFU/thigh)	[4][5]
Rat Abdominal Abscess	K. pneumoniae (blaKPC-2)	Ceftazidime	9.3 log10 CFU/abscess	[4][5]
Rat Abdominal Abscess	K. pneumoniae (blaKPC-2)	Ceftazidime/Avibactam (4:1 w/w)	3.3 log10 CFU/abscess	[4][5]
Neutropenic Mouse Thigh	Enterobacteriaceae (MIC \leq 16 μ g/mL)	Ceftazidime-Avibactam (Humanized)	Reduction of 0.48 to 3.33 log10 CFU	[1]

Table 2: Pharmacokinetic Parameters of Avibactam in Mice

Parameter	Value (Mean \pm SD)	Animal Model	Reference
Plasma Half-life ($t_{1/2}$)	0.24 \pm 0.04 h	Thigh and Lung Infected Mice	[7][8]
Volume of Distribution (Vd)	1.18 \pm 0.34 L/kg	Thigh and Lung Infected Mice	[7][8]
ELF-to-Plasma AUC Ratio	0.20 \pm 0.02	Lung Infected Mice	[7][8]
Unbound ELF-to-Plasma AUC Ratio	0.22 \pm 0.02	Lung Infected Mice	[7][8]

Table 3: Pharmacodynamic Targets for Avibactam in Murine Infection Models

Animal Model	Pathogen	PD Target for Bacteriostasis (%fT > 1 mg/L)	Reference
Lung Infection	<i>P. aeruginosa</i>	0% to 21.4%	[6]
Thigh Infection	<i>P. aeruginosa</i>	14.1% to 62.5%	[6]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol details the procedure for evaluating the efficacy of ceftazidime-avibactam against a localized thigh infection.

1. Animal Preparation:

- Use specific-pathogen-free female mice (e.g., ICR or Swiss Webster strain), typically weighing 20-25 g.
- Induce neutropenia by administering cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders neutrophil counts $<100/\text{mm}^3$.

2. Inoculum Preparation:

- Grow the bacterial strain (e.g., KPC-producing *K. pneumoniae*) overnight on an appropriate agar plate.
- Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired concentration, typically $\sim 10^7$ CFU/mL.

3. Infection:

- Two hours prior to antibiotic administration, inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle of each mouse. This results in an initial bacterial load of $\sim 10^6$ CFU/thigh.

4. Drug Administration:

- Prepare stock solutions of ceftazidime and avibactam. Doses are typically administered in a 4:1 ratio.
- Administer the drug combination (e.g., via subcutaneous injection) at specified time points, starting 2 hours post-infection. The dosing frequency (e.g., every 2 hours, every 8 hours) can be varied to study PD parameters.[6]

5. Endpoint Analysis:

- At 24 hours post-treatment initiation, euthanize the mice.
- Aseptically remove the entire thigh muscle.
- Homogenize the tissue in a fixed volume of sterile saline (e.g., 10 mL).
- Perform serial dilutions of the homogenate and plate onto appropriate agar (e.g., MacConkey agar) to determine the bacterial count (CFU/thigh).
- Calculate the change in bacterial load compared to untreated controls or the start of therapy.

Protocol 2: Murine Lung Infection Model

This protocol is designed to assess efficacy against pneumonia.

1. Animal Preparation:

- Induce neutropenia as described in Protocol 1. Anesthesia (e.g., isoflurane) is required for the infection step.

2. Inoculum Preparation:

- Prepare the bacterial suspension as described in Protocol 1. The target concentration is typically $\sim 10^8$ CFU/mL.

3. Infection:

- While the mouse is anesthetized, instill a 50 μ L volume of the bacterial inoculum intranasally. This will result in an initial bacterial load of $\sim 10^6$ CFU/lungs.

4. Drug Administration:

- Administer ceftazidime-avibactam subcutaneously or via another desired route starting 2 hours post-infection, following the planned dosing schedule.

5. Endpoint Analysis (Bacterial Load):

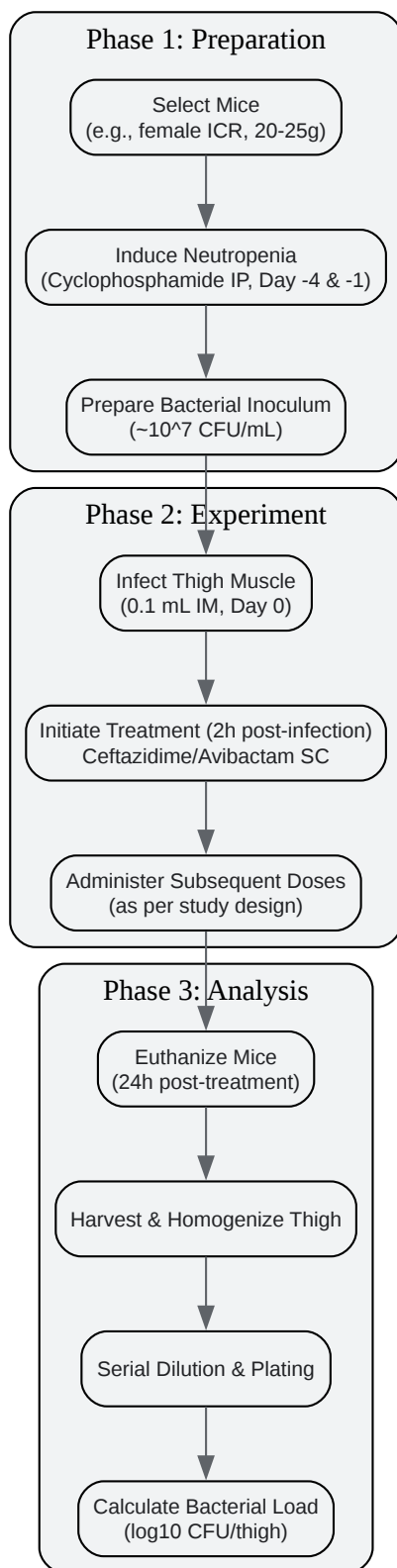
- At 24 hours post-treatment, euthanize the mice.
- Aseptically remove the lungs.
- Homogenize the lungs in sterile saline.
- Perform serial dilutions and plate to enumerate CFU/lungs.

6. Endpoint Analysis (Pharmacokinetics in ELF):

- For PK studies, administer a single dose of the drug combination.[\[8\]](#)
- At various time points post-dose, euthanize cohorts of mice and perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.
- Measure drug concentrations in BAL fluid and serum using a validated method (e.g., LC-MS/MS).
- Calculate ELF concentrations from BAL fluid concentrations using the urea dilution method.

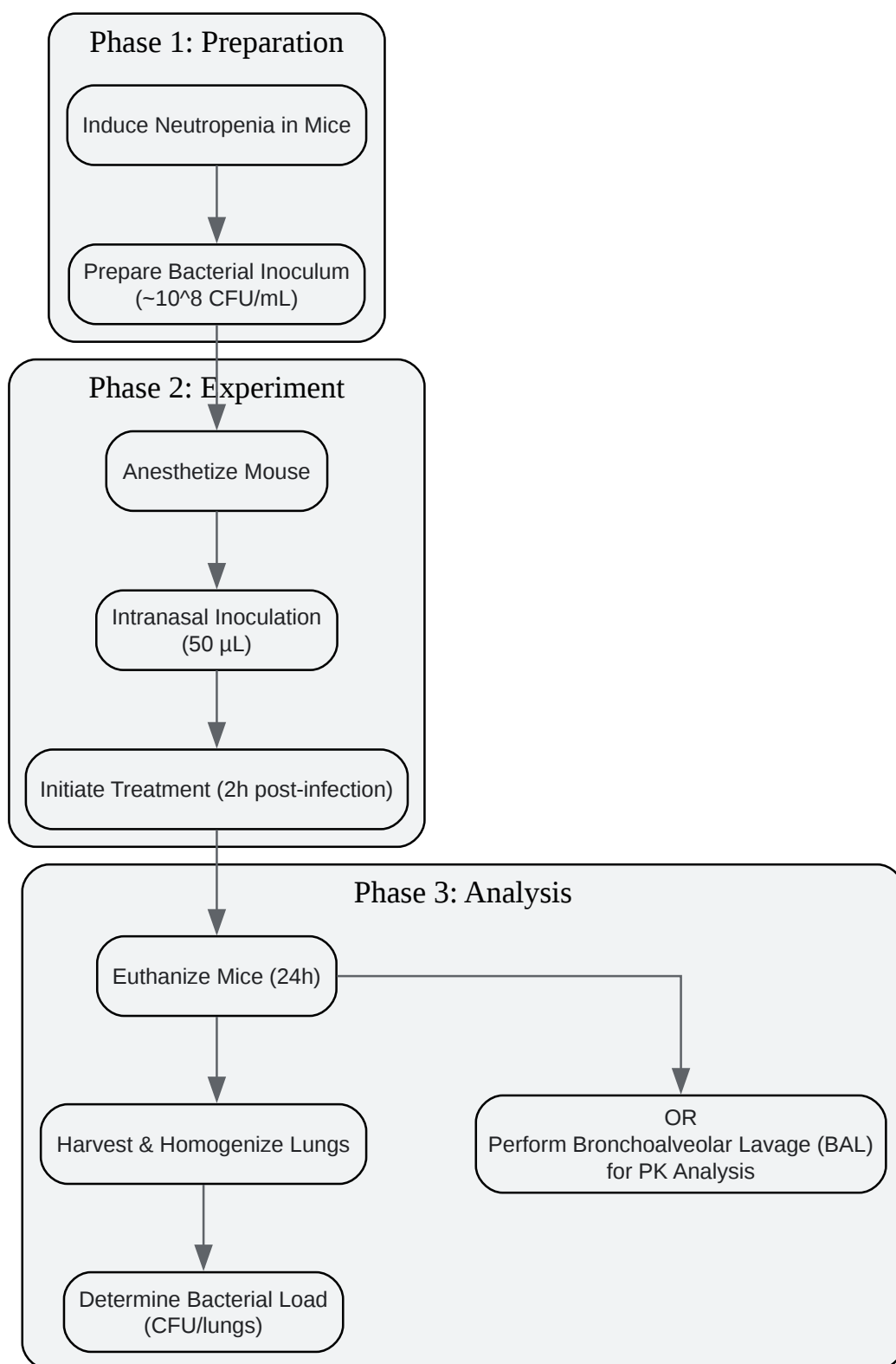
Visualizations

The following diagrams illustrate key workflows and concepts in avibactam research.



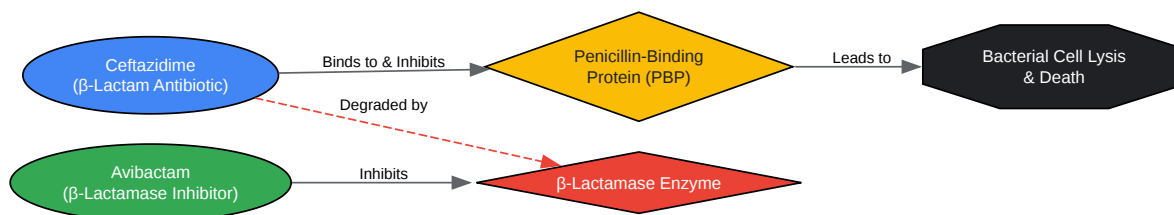
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Caption: Workflow for the Neutropenic Murine Thigh Infection Model.



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Caption: Workflow for the Murine Lung Infection Model.



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Caption: Mechanism of Action for Ceftazidime-Avibactam Combination.

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